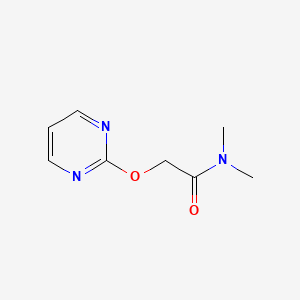![molecular formula C15H12N6O2S B2414638 N-(2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidin-3-carboxamid CAS No. 2034551-40-9](/img/structure/B2414638.png)
N-(2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, especially in the development of heterocyclic compounds.
Biology: In biological research, it is explored for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: There is ongoing research into its potential therapeutic uses, particularly in oncology, where it may inhibit the growth of cancer cells.
Industry: In industrial applications, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thieno[3,4-d]pyrimidin-4(3h)-thione, have been shown to act as photosensitizers for cancer cells . They can be readily incorporated into DNA and RNA, suggesting that their targets could be nucleic acids or associated proteins .
Mode of Action
Thieno[3,4-d]pyrimidin-4(3h)-thione, a compound with a similar structure, has been shown to populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the generation of reactive oxygen species.
Biochemical Pathways
The generation of singlet oxygen, as seen in similar compounds , can affect various biochemical pathways, particularly those involving oxidative stress. Singlet oxygen can cause damage to cellular components, including lipids, proteins, and nucleic acids, potentially leading to cell death.
Result of Action
If the compound acts similarly to thieno[3,4-d]pyrimidin-4(3h)-thione , it might exhibit high photodynamic efficacy against cancer cells, both under normoxic and hypoxic conditions .
Action Environment
The effectiveness of similar compounds as photosensitizers suggests that light exposure could be a significant environmental factor influencing the compound’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the preparation of the thienopyrimidine core. Key reagents and intermediates include 2-aminothiophene and various electrophiles to form the pyrimidine ring. Subsequent steps involve the alkylation of the thienopyrimidine core with ethyl bromide, followed by the formation of the pyrazolopyrimidine moiety through condensation reactions.
Industrial Production Methods: Industrial-scale production of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide requires optimization of reaction conditions to ensure high yields and purity. This involves careful control of temperature, pressure, and the use of catalysts to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohol or amine derivatives.
Substitution: Nucleophilic substitutions are common, where the carboxamide group is replaced by other functional groups.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride or lithium aluminium hydride are often used for reduction.
Substitution: Conditions vary depending on the nucleophile but typically involve basic or acidic catalysts.
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohols and amines.
Substitution products: Various derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Compared to other similar heterocyclic compounds, this particular molecule stands out due to its combination of thienopyrimidine and pyrazolopyrimidine moieties, which confer unique chemical properties and biological activities.
Similar Compounds:Thieno[2,3-d]pyrimidines: These compounds share the thienopyrimidine core but lack the pyrazolopyrimidine extension.
Pyrazolo[1,5-a]pyrimidines: These molecules contain the pyrazolopyrimidine structure but do not incorporate the thienopyrimidine ring.
Eigenschaften
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c22-13(11-8-19-21-5-1-3-16-12(11)21)17-4-6-20-9-18-14-10(15(20)23)2-7-24-14/h1-3,5,7-9H,4,6H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXDMBKYAZAXMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)

![3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2414560.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)



![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide](/img/structure/B2414576.png)
![N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2414578.png)
